![molecular formula C15H16ClF6N3O B2380825 N-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl}-2-[4-(trifluorométhyl)pipéridin-1-yl]acétamide CAS No. 2085690-47-5](/img/structure/B2380825.png)

N-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl}-2-[4-(trifluorométhyl)pipéridin-1-yl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

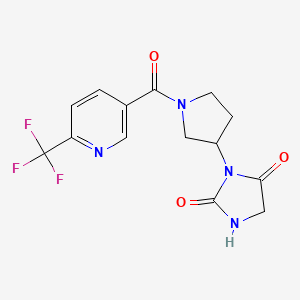

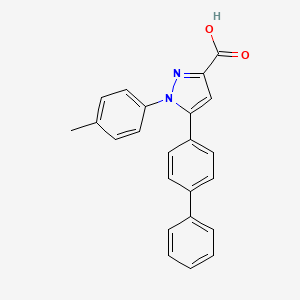

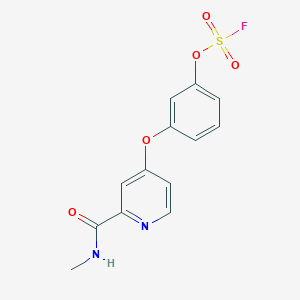

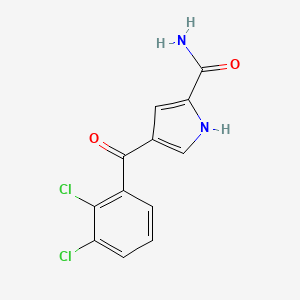

The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide” is a chemical compound with the molecular formula C16H10ClF6N5O2S . It is a complex organic compound that contains several functional groups, including a pyridine ring, a piperidine ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring and a piperidine ring, both of which are substituted with trifluoromethyl groups . The pyridine ring is also substituted with a chlorine atom . The compound has a molecular weight of 485.8 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been found to exhibit submicromolar inhibition of bacterial Sfp-PPTase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 485.8 g/mol . Other computed properties include a XLogP3-AA of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 12, a rotatable bond count of 5, and a topological polar surface area of 98.2 Ų .Applications De Recherche Scientifique

Applications en Agrochimie

Les trifluorométhylpyridines, qui constituent un motif structural clé dans le composé , sont largement utilisées dans l’industrie agrochimique . Elles sont principalement utilisées pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont obtenu des noms communs ISO .

Applications Pharmaceutiques

Plusieurs dérivés de trifluorométhylpyridine sont utilisés dans l’industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction trifluorométhylpyridine ont obtenu l’autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d’essais cliniques .

Applications Vétérinaires

Les dérivés de trifluorométhylpyridine sont également utilisés dans l’industrie vétérinaire . Deux produits vétérinaires contenant la fraction trifluorométhylpyridine ont obtenu l’autorisation de mise sur le marché .

Synthèse de nouvelles molécules hybrides Imidazo [1,2-a]pyridine-Coumarine

La 2-amino-3-chloro-5-trifluorométhylpyridine, un composé similaire à celui , agit comme un réactif dans la synthèse de nouvelles molécules hybrides imidazo [1,2-a]pyridine-coumarine . Ces molécules sont des inhibiteurs potentiels de NS5B dans le traitement de l’hépatite C .

Développement d’agents antibactériens

Le composé a été optimisé pour sa puissance vis-à-vis de l’AcpS-PPTase . Cependant, il présentait une activité antimicrobienne limitée . On émet l’hypothèse qu’un agent antibactérien viable doit cibler simultanément les deux classes d’enzymes PPTase pour stopper efficacement la prolifération bactérienne .

Applications dans les matériaux fonctionnels

De nombreux progrès récents dans le domaine des matériaux fonctionnels ont été rendus possibles par le développement de composés organiques contenant du fluor . Les effets du fluor et des fractions contenant du fluor sur les activités biologiques et les propriétés physiques des composés ont conféré au fluor une place unique dans l’arsenal du chimiste de découverte .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Given the lack of information about its primary targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

One study has highlighted the in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of a similar compound . More research is needed to determine the ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its primary targets and mode of action, it’s challenging to predict its potential effects .

Propriétés

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF6N3O/c16-11-5-10(15(20,21)22)6-23-12(11)7-24-13(26)8-25-3-1-9(2-4-25)14(17,18)19/h5-6,9H,1-4,7-8H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYSHARWNOBPIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF6N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)

![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)